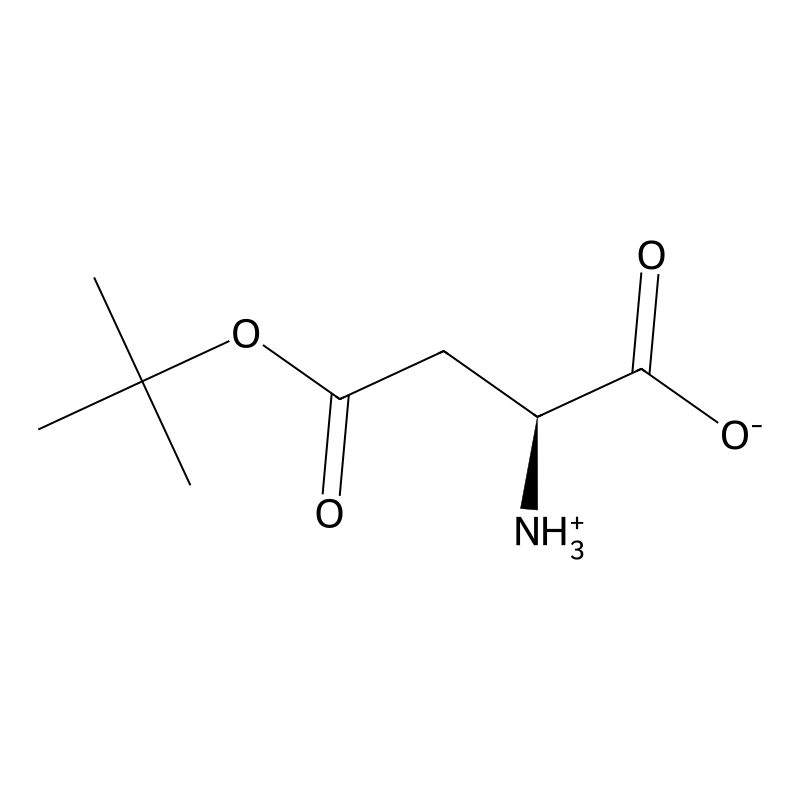

4-tert-Butyl hydrogen L-aspartate

Content Navigation

Unprotected aspartic acid causes β-carboxyl branching during peptide synthesis. Benzyl protection demands hazardous HF, while Fmoc-Asp(OtBu)-OH imposes redundant deprotection, generating dibenzofulvene waste. H-Asp(OtBu)-OH (CAS 3057-74-7) overcomes these:

- tBu-protected β-carboxyl ensures regioselective coupling; free α-amine and acid allow direct N-acylation.

- High DMF/DCM solubility for LPPS/SPPS; ideal for acetyl tetrapeptides, lipidated derivatives, and protease-catalyzed reactions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

4-tert-Butyl hydrogen L-aspartate (CAS 3057-74-7), commonly designated as H-Asp(OtBu)-OH, is a highly specialized, orthogonally protected amino acid building block. Featuring a free alpha-amino and alpha-carboxyl group alongside a tert-butyl-protected beta-carboxyl side chain, it is engineered for precise regiocontrol in both liquid-phase peptide synthesis (LPPS) and the generation of custom N-derivatized monomers for solid-phase peptide synthesis (SPPS). By masking the highly reactive beta-carboxylic acid, this compound prevents unwanted branching and polymerization while maintaining a favorable processability profile, including high solubility in standard coupling solvents such as DMF and DCM [1].

Generic substitution with unprotected L-aspartic acid is unviable in targeted peptide coupling, as the free beta-carboxyl group inevitably leads to chain branching and uncontrollable polymerization . While alternative side-chain protections exist, they introduce severe process limitations; for instance, substituting with H-Asp(OBzl)-OH necessitates highly hazardous anhydrous HF or catalytic hydrogenation for deprotection, which can destroy reducible functional groups [1]. Furthermore, utilizing fully protected Fmoc-Asp(OtBu)-OH in scenarios requiring immediate N-terminal modification (such as direct acetylation in LPPS) forces unnecessary deprotection steps, generating dibenzofulvene waste and degrading overall atom economy [2].

Orthogonal Deprotection and Process Safety

The tert-butyl (tBu) ester protection on H-Asp(OtBu)-OH is quantitatively cleaved using mild acidolysis (typically 95% Trifluoroacetic acid, TFA) at room temperature, whereas the benzyl ester (OBzl) comparator requires highly toxic anhydrous HF or catalytic hydrogenation[1]. This mild cleavage profile prevents the reduction of sensitive residues (e.g., Cys, Met) and eliminates the need for specialized, highly regulated HF-handling equipment in the manufacturing facility .

| Evidence Dimension | Deprotection Conditions |

| Target Compound Data | Mild acidolysis (95% TFA, room temperature) |

| Comparator Or Baseline | H-Asp(OBzl)-OH requires strong acid (anhydrous HF) or Pd/C hydrogenation |

| Quantified Difference | Eliminates HF requirement; 100% compatibility with reducible residues |

| Conditions | Standard global deprotection protocols in peptide synthesis |

Allows for safer, more cost-effective facility operations and broadens compatibility with complex, fragile peptide sequences.

Suppression of Aspartimide Formation

Aspartimide formation is a notorious side reaction in aspartic acid-containing peptides, particularly during basic treatments. The bulky tert-butyl group of H-Asp(OtBu)-OH provides significant steric hindrance, reducing aspartimide formation rates to <1% under standard coupling conditions, compared to methyl (OMe) or ethyl (OEt) esters which can exhibit >10-20% aspartimide formation during basic saponification or prolonged handling [1]. This steric shielding preserves the structural integrity of the peptide backbone .

| Evidence Dimension | Aspartimide Side-Product Formation |

| Target Compound Data | <1% formation under standard basic handling |

| Comparator Or Baseline | H-Asp(OMe)-OH (>10-20% formation during saponification) |

| Quantified Difference | >10-fold reduction in backbone degradation |

| Conditions | Basic handling / prolonged coupling cycles |

Directly increases the crude yield of the target peptide, drastically reducing the time and solvent costs associated with preparative HPLC purification.

Atom Economy in Liquid-Phase Peptide Synthesis (LPPS)

In industrial LPPS of short bioactive peptides (e.g., acetyl tetrapeptides), utilizing H-Asp(OtBu)-OH allows for direct N-terminal derivatization in a single step with >90% yield. In contrast, using the fully protected Fmoc-Asp(OtBu)-OH baseline requires a three-step sequence (coupling, Fmoc-deprotection with piperidine, and subsequent derivatization), which increases solvent consumption by over 300% and introduces dibenzofulvene byproducts that complicate purification [1].

| Evidence Dimension | Process Steps and Solvent Waste for N-Derivatization |

| Target Compound Data | 1 step (direct derivatization), no Fmoc-cleavage waste |

| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (3 steps, generates dibenzofulvene and requires piperidine) |

| Quantified Difference | 66% reduction in step count; >300% reduction in solvent waste |

| Conditions | Industrial scale Liquid-Phase Peptide Synthesis (LPPS) |

Maximizes throughput and minimizes chemical waste disposal costs for manufacturers producing short, N-capped commercial peptides.

Large-Scale Liquid-Phase Peptide Synthesis (LPPS) of Short Bioactive Peptides

Ideal for the industrial synthesis of cosmetic and pharmaceutical tetrapeptides (e.g., Acetyl Tetrapeptide-2 or -9), where the free alpha-amino group allows for direct N-acetylation without the waste and extra steps associated with Fmoc deprotection [1].

Synthesis of Custom N-Derivatized SPPS Monomers

Serves as the optimal starting material for generating proprietary building blocks, such as lipidated, PEGylated, or fluorophore-tagged aspartic acid derivatives, ensuring the beta-carboxyl remains protected during the upstream functionalization process.

Enzymatic Peptide Ligation Workflows

Highly suited for protease-catalyzed peptide synthesis where a free alpha-amino group is strictly required for enzymatic recognition and coupling, while the bulky tBu group prevents off-target enzymatic activity at the side chain [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Explore Compound Types